molecular formula C14H20N2O3S B11260595 N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide

Cat. No.: B11260595
M. Wt: 296.39 g/mol
InChI Key: CTLVXEHNSWFHRI-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide typically involves the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline with butanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydroquinoline core can interact with various biological pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide is unique due to the presence of both the sulfonyl and butanamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential biological activity .

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide

InChI

InChI=1S/C14H20N2O3S/c1-3-5-14(17)15-12-8-7-11-6-4-9-16(13(11)10-12)20(2,18)19/h7-8,10H,3-6,9H2,1-2H3,(H,15,17)

InChI Key

CTLVXEHNSWFHRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1

Origin of Product

United States

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